2-Chloro-3,5-difluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

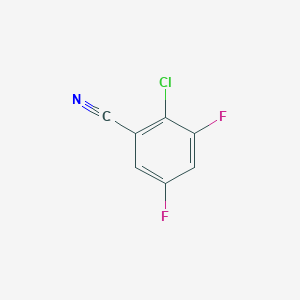

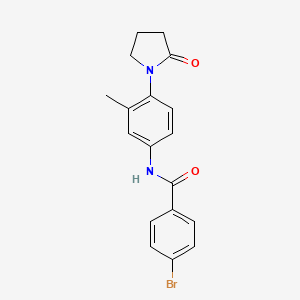

2-Chloro-3,5-difluorobenzonitrile is a chemical compound with the molecular formula C7H2ClF2N . It is a derivative of benzonitrile, which is characterized by the presence of a nitrile group (-C≡N) attached to a benzene ring .

Synthesis Analysis

The synthesis of this compound can be achieved by reacting 2,4-dichloro-5-fluorobenzonitrile with potassium fluoride, rubidium fluoride, or caesium fluoride in a dipolar aprotic solvent . This reaction can be carried out at temperatures of approximately 80 to 240 degrees Celsius .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one chlorine atom, and a nitrile group attached to it . The average mass of the molecule is 173.547 Da .Mechanism of Action

Target of Action

It’s known that halogenated benzoic acid derivatives, which can be synthesized from this compound, are valuable intermediates for the synthesis of medicines, including antibacterials .

Mode of Action

2-Chloro-3,5-difluorobenzonitrile is a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination . The interaction of this compound with these reagents leads to changes in its chemical structure, resulting in the formation of the desired product .

Biochemical Pathways

The compound’s derivatives, such as 2,4-dichloro-3,5-difluorobenzoic acid, play a significant role in the synthesis of antibacterial medicines . These medicines can affect various biochemical pathways related to bacterial growth and survival.

Result of Action

Its derivatives, such as 2,4-dichloro-3,5-difluorobenzoic acid, are used in the synthesis of antibacterial medicines . These medicines can inhibit bacterial growth and survival, leading to their eradication from the host organism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemical substances can affect its reactivity and the efficiency of its conversion into desired products .

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-3,5-difluorobenzonitrile in laboratory experiments include its high reactivity towards certain organic substrates, its ability to form strong hydrogen bonds, and its low toxicity. The main limitation of using this compound in laboratory experiments is its high volatility, which makes it difficult to handle and store.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-3,5-difluorobenzonitrile. These include its use in the synthesis of new materials, such as polymers and nanomaterials, and its use in the development of new pharmaceuticals and agrochemicals. In addition, the compound could be used in the development of new fuel cells and solar cells. Finally, further research could be done on the biochemical and physiological effects of this compound, and its potential use in the treatment of certain types of cancer.

Synthesis Methods

2-Chloro-3,5-difluorobenzonitrile can be synthesized through a number of methods. The most common method is the reaction of 2-chloro-3,5-difluorobenzaldehyde with hydrocyanic acid. The reaction is carried out in a solvent such as ethanol or acetonitrile, at a temperature of 80°C. The reaction produces this compound in high yields. Other methods of synthesis include the reaction of 2-chloro-3,5-difluorobenzaldehyde with sodium cyanide, or the reaction of 3,4-dichloro-5-fluorobenzonitrile with sodium chloride and hydrocyanic acid.

Scientific Research Applications

2-Chloro-3,5-difluorobenzonitrile has been used in a wide range of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers and nanomaterials. In addition, this compound has been used in the development of new materials for use in solar cells and fuel cells.

Safety and Hazards

properties

IUPAC Name |

2-chloro-3,5-difluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWUBSCJNAEEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792230.png)

![7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2792234.png)

![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2792241.png)

![2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B2792247.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile](/img/structure/B2792249.png)

![2-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2792251.png)